REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[OH:19].C(=O)([O-])[O-].[Cs+].[Cs+].Cl>C1(C)C=CC=CC=1.O.CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]>[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[O:19][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4,8.9.10.11.12.13|
|
Name
|
|
Quantity
|
2.15 g
|
Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)O
|
Name
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caesium carbonate
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Quantity
|
8.89 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
tetrakis(acetonitrile)copper(I) hexafluorophosphate
|
Quantity
|
1.02 g
|
Type
|
catalyst
|
Smiles
|
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux over night
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
|
the crude reaction product
|
Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the product purified by silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of dichloromethane/methanol affording 1.69 g (44%) of the title compound as an off-white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(OC2=C(C(=O)O)C=CC=N2)C=CC(=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |